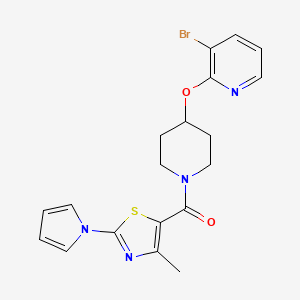

(E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

A study by Guzyr et al. (2013) explored a simple route to adducts of (amino)(aryl)carbene with phosphorus pentafluoride, utilizing the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) and morpholinosulfur trifluoride (MOST). This work yielded adducts of (morpholino)(phenyl)carbene with PF5, demonstrating the compound's utility in synthesizing complex phosphorus compounds. The reaction mechanism was supported by experimental data and DFT calculations, with the structure of the adduct confirmed by X-ray studies (Guzyr et al., 2013).

Biochemical and Pharmacological Applications

Several studies have focused on the biochemical and pharmacological potentials of compounds structurally related to "(E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide". For instance, the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors highlighted the introduction of a fluorine atom to significantly increase COX1/COX-2 selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors for the treatment of various inflammatory conditions (Hashimoto et al., 2002).

Antimicrobial and Antineoplastic Activities

The antimicrobial and antineoplastic activities of sulfonamide derivatives have been widely studied, indicating the versatility of these compounds in drug development. Alyar et al. (2012) synthesized copper(II) complexes with N,N'-propanediyl-bis-benzenesulfonamide and evaluated their antibacterial activities, demonstrating significant efficacy against various bacterial strains. This research underscores the potential of sulfonamide-based compounds in addressing antibiotic resistance challenges (Alyar et al., 2012).

Mécanisme D'action

Target of Action

Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix , a protein that plays a crucial role in pH regulation and cell proliferation in tumor cells .

Mode of Action

These compounds are known to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition can lead to a disruption in pH regulation and cell proliferation within the tumor cells .

Biochemical Pathways

The inhibition of carbonic anhydrase ix by similar benzenesulfonamide derivatives can disrupt the biochemical pathways related to ph regulation and cell proliferation within tumor cells .

Pharmacokinetics

Similar benzenesulfonamide derivatives have been reported to exhibit significant inhibitory effects against cancer cell lines at concentration ranges from 152–631 μM , suggesting potential bioavailability.

Result of Action

Similar benzenesulfonamide derivatives have been reported to show significant inhibitory effects against cancer cell lines , suggesting potential antiproliferative effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar benzenesulfonamide derivatives .

Orientations Futures

The study of benzenesulfonamide derivatives, including “(E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide”, is a promising area of research, particularly in the context of developing novel anticancer and antimicrobial agents . Future research could focus on further elucidating the properties and potential applications of these compounds.

Analyse Biochimique

Biochemical Properties

For instance, they can inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . This interaction could potentially be leveraged for the development of novel antiproliferative agents .

Cellular Effects

Given its potential to inhibit CA IX, it could influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

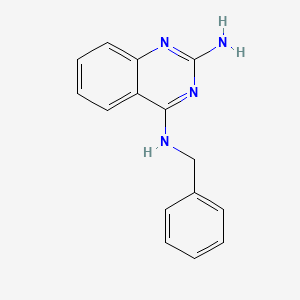

IUPAC Name |

(NE)-4-fluoro-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-15-6-8-16(9-7-15)24(21,22)19-17(14-4-2-1-3-5-14)20-10-12-23-13-11-20/h1-9H,10-13H2/b19-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAIDXXYCKVEPR-HTXNQAPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=N/S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2610212.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2610213.png)

![2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate](/img/structure/B2610216.png)

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2610218.png)

![2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol](/img/structure/B2610224.png)

![6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2610226.png)

![4-Bromobenzo[c][1,2,5]oxadiazole](/img/structure/B2610231.png)

![4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610232.png)

![3-(3,5-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2610233.png)